2-(2-Nitrophenyl)acetamide

Description

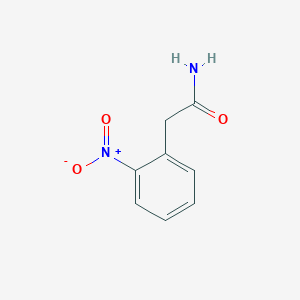

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJSAZNRAKTZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299033 | |

| Record name | 2-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31142-60-6 | |

| Record name | NSC127675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenyl Acetamide Analogues

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the nitrophenyl ring of 2-(2-nitrophenyl)acetamide is generally disfavored due to the powerful deactivating effect of the nitro group. However, the directing effects of the substituents are critical during the synthesis of these compounds. For instance, the synthesis of N-(2-methyl-5-nitrophenyl)acetamide can be achieved by first acetylating o-toluidine, where the activating methyl and acetamido groups direct the subsequent nitration. In this case, the acetamide (B32628) group directs nitration primarily to the meta position relative to itself.

The electron-donating 4-methoxy group in analogues like N-(4-methoxy-2-methyl)acetamide directs nitration to the position ortho to itself (C5). researchgate.net The interplay between an electron-donating group (like methoxy) and an electron-withdrawing group (like nitro) significantly influences the regioselectivity of substitution reactions. In N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide, the synthesis involves nitration where the acetamide's directing effect favors substitution at the ortho position. The presence of the nitro group makes the aromatic ring more susceptible to nucleophilic attack rather than electrophilic attack. solubilityofthings.com

Nucleophilic Substitution Reactions

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound analogues for nucleophilic aromatic substitution (S_N_Ar). tandfonline.com This pathway is particularly efficient when a good leaving group, such as a halogen, is positioned ortho or para to the nitro group.

Research on N-(5-halo-2-nitrophenyl)acetamides demonstrates that they readily react with amine nucleophiles to yield N-(5-amino-2-nitrophenyl)acetamides. tandfonline.com The reaction is often facilitated by the formation of a stable Meisenheimer complex, an intermediate that can be stabilized by an intramolecular hydrogen bond between the amide proton and the adjacent nitro group. tandfonline.comsemanticscholar.orgvulcanchem.com The efficiency of these S_N_Ar reactions depends on the nature of the leaving group (F > Cl > Br > I) and the reaction conditions. tandfonline.com

Table 1: Nucleophilic Aromatic Substitution (S_N_Ar) of N-(5-fluoro-2-nitrophenyl)acetamide with Various Amines

| Nucleophile | Product | Yield (%) | Reference |

| Acetylhydrazine | N-(5-(2-Acetylhydrazino)-2-nitrophenyl)acetamide | 80% | tandfonline.comsemanticscholar.org |

| Aniline (B41778) | N-(2-Nitro-5-(phenylamino)phenyl)acetamide | 78% | tandfonline.com |

| Phenylhydrazine | N-(2-Nitro-5-(phenyldiazenyl)phenyl)acetamide | 70% | tandfonline.com |

Beyond halogens, other groups can also act as leaving groups. Analogues can undergo nucleophilic substitution where the nitro group itself is replaced, or where other substituents like a chloroethoxy group are displaced by nucleophiles such as sodium azide (B81097) or potassium thiocyanate. smolecule.comsmolecule.comevitachem.com

Redox Reactions of the Nitro and Amide Moieties

While the core structure of this compound is relatively stable to oxidation, specific functional groups on its analogues can be selectively oxidized. A prominent example is the oxidation of a methyl group on the aromatic ring to a carboxylic acid. The process for synthesizing N-acyl-2-amino-4-alkoxy-5-nitrobenzoic acids involves oxidizing N-(5-alkoxy-2-methyl-4-nitrophenyl)acetamides with potassium permanganate (B83412) (KMnO₄) in the presence of magnesium sulfate. google.com The reaction is typically conducted in a solvent system like aqueous sulfolane (B150427) at elevated temperatures (80 to 110 °C). google.com Other common oxidizing agents that can be used in reactions involving these analogues include chromium trioxide.

The reduction of the nitro group is one of the most significant and widely utilized transformations for this compound and its analogues. This reaction converts the electron-withdrawing nitro moiety into a versatile amino group, yielding 2-(2-aminophenyl)acetamide (B1595660) derivatives that serve as crucial intermediates in the synthesis of more complex molecules and heterocycles. nih.gov A variety of reducing agents and conditions can be employed to achieve this transformation effectively.

Table 2: Common Reagents for the Reduction of the Nitro Group in this compound Analogues

| Reagent/Conditions | Product | Yield (%) | Reference |

| H₂ (1 atm), Pd/C catalyst, ethanol, 25°C | N-(2-Methyl-5-aminophenyl)acetamide | 85% | |

| SnCl₂/HCl, reflux | N-(2-Methyl-5-aminophenyl)acetamide | 78% | |

| Iron powder in hydrochloric acid | 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide | - | smolecule.com |

| Sodium borohydride | Amino derivatives | - |

Oxidation Pathways

Derivatization and Functional Group Interconversions

The functional groups of this compound allow for numerous derivatizations and interconversions, expanding its synthetic utility.

Amide Hydrolysis: The acetamide bond can be cleaved under either acidic or basic conditions. smolecule.com For example, refluxing N-(2-methyl-5-nitrophenyl)acetamide with 6M hydrochloric acid results in hydrolysis, yielding 2-methyl-5-nitroaniline. smolecule.comevitachem.com

Cyclization: The product of nitro group reduction, an ortho-amino derivative, is a key precursor for intramolecular cyclization. An intermediate like 2-cyano-2-(2-nitrophenyl)acetamide, upon reduction with reagents such as zinc powder, can undergo cyclization to form indole (B1671886) structures. nih.gov

Reactions of the Amine: The amino group formed via nitro reduction can be further derivatized. For example, it can react with aldehydes to form N-protonated Schiff bases. researchgate.net

N-Alkylation and Acylation: The amide nitrogen can be alkylated, as seen in the synthesis of N-methyl-2-(4-nitrophenyl)acetamide. smolecule.com The compound can also participate in acylation reactions, expanding its synthetic versatility. smolecule.com

These interconversions are fundamental in modifying the molecule's structure to achieve desired chemical or biological properties. nih.govchemrxiv.org

Interactions with Solvents and Solvatochromic Properties

Analogues of this compound are known to exhibit solvatochromism, a phenomenon where the color of a solution changes with the polarity of the solvent. smolecule.com This property arises from the differential stabilization of the electronic ground and excited states of the molecule by the solvent.

Studies on similar compounds, such as 2-chloro-N-(2,4-dinitrophenyl)acetamide, show that changes in solvent polarity affect their UV-visible absorption spectra. smolecule.comresearchgate.net This indicates a change in the electronic distribution upon excitation. The interactions are often mediated by hydrogen bonding between the amide N-H group or the oxygen atoms of the nitro group and solvent molecules. smolecule.comresearchgate.net For example, N-methyl-2-(4-nitrophenyl)acetamide can form complexes with protophilic solvents through hydrogen bonding. smolecule.com These interactions are crucial for understanding solvation effects and can be harnessed in applications such as chemical sensing. smolecule.comresearchgate.net The crystal packing of these molecules is also influenced by such intermolecular forces, including hydrogen bonding and C–H···O interactions. vulcanchem.comresearchgate.net

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

In ¹H NMR analysis of 2-(2-Nitrophenyl)acetamide in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals appear at specific chemical shifts, measured in parts per million (ppm). A singlet peak observed at 10.33 ppm corresponds to the single proton of the amide (NH) group. rsc.org The aromatic protons on the phenyl ring resonate as a doublet at 8.76 ppm (1H, J = 8.5 Hz), a doublet at 8.21 ppm (1H, J = 8.4 Hz), a triplet at 7.65 ppm (1H, J = 7.8 Hz), and a triplet at 7.18 ppm (1H, J = 7.8 Hz). rsc.org A distinct singlet at 2.29 ppm is attributed to the three protons of the methyl (CH₃) group. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Amide (NH) | 10.33 | Singlet | N/A |

| Aromatic (CH) | 8.76 | Doublet | 8.5 |

| Aromatic (CH) | 8.21 | Doublet | 8.4 |

| Aromatic (CH) | 7.65 | Triplet | 7.8 |

| Aromatic (CH) | 7.18 | Triplet | 7.8 |

| Methyl (CH₃) | 2.29 | Singlet | N/A |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in CDCl₃, the carbonyl carbon of the acetamide (B32628) group shows a signal at 169.0 ppm. rsc.org The carbon atoms of the phenyl ring appear in the aromatic region, with signals at 136.3, 136.0, 134.8, 125.7, 123.2, and 122.2 ppm. rsc.org The methyl carbon gives rise to a signal at 25.6 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 169.0 |

| Aromatic (C) | 136.3 |

| Aromatic (C) | 136.0 |

| Aromatic (C) | 134.8 |

| Aromatic (C) | 125.7 |

| Aromatic (CH) | 123.2 |

| Aromatic (CH) | 122.2 |

| Methyl (CH₃) | 25.6 |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

While specific DEPT NMR data for this compound is not detailed in the provided search results, this technique is instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the methyl carbon and the aromatic CH carbons in the ¹³C NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands. For a related compound, N-[4-(Benzyloxy)-2-nitrophenyl]acetamide, peaks are observed around 1650 cm⁻¹ for the amide C=O stretch, ~1520 cm⁻¹ for the asymmetric NO₂ stretch, and ~1250 cm⁻¹ for the C-O-C ether stretch. vulcanchem.com Similarly, for N-(4-Acetyl-2-nitrophenyl)acetamide, bands appear at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch). vulcanchem.com These values provide a reference for the expected absorption frequencies in this compound. An ATR-IR spectrum of this compound was obtained using a Bruker Tensor 27 FT-IR instrument. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 180.16 g/mol . nih.gov Electron ionization mass spectrometry (GC-MS) is a common method used for its analysis. nist.govrsc.org The NIST Mass Spectrometry Data Center provides mass spectral data for this compound. nih.gov

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal. A crystal structure for N-(2-nitrophenyl)acetamide is available in the Crystallography Open Database. nih.gov The crystal system is monoclinic with the space group P 1 21/n 1. nih.gov The unit cell dimensions are a = 10.5564 Å, b = 4.9758 Å, and c = 15.4117 Å, with angles α = 90.00°, β = 97.134°, and γ = 90.00°. nih.gov Studies on analogous compounds, such as 2-Chloro-N-(2-nitrophenyl)acetamide, also provide insights into the crystal packing and intermolecular interactions, which often involve hydrogen bonding. researchgate.net

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the solid-state structure of crystalline compounds. For N-(2-nitrophenyl)acetamide, the isomeric designation for this compound, crystallographic data has been deposited in the Crystallography Open Database (COD) under the number 1519899. mdpi.com

The analysis reveals that the compound crystallizes in the monoclinic system with the space group P 1 21/n 1. mdpi.com The unit cell parameters, which define the dimensions and shape of the crystal's basic repeating unit, have been determined as follows:

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 10.5564 Å |

| b | 4.9758 Å |

| c | 15.4117 Å |

| α | 90.00° |

| β | 97.134° |

| γ | 90.00° |

Table: Crystallographic Data for N-(2-nitrophenyl)acetamide. mdpi.com

This data provides the fundamental framework for understanding the precise arrangement of atoms within the crystal lattice.

Analysis of Molecular Conformation and Planarity

The conformation and planarity of the molecule are critical aspects of its structure. In related nitro-substituted acetamide compounds, the degree of planarity can vary depending on the substitution pattern. For instance, N-(4-hydroxy-2-nitrophenyl)acetamide is observed to be nearly planar. iucr.org In contrast, N-(4-methoxy-2-nitrophenyl)acetamide exhibits significant non-planarity. nih.gov The acetamido group in this methoxy-substituted analogue is considerably twisted out of the plane of the central phenyl ring, with a C7—N1—C1—C6 torsion angle of 25.4 (5)°. nih.gov The nitro group is also twisted with respect to the ring by 12.8 (5)°. nih.gov

Intermolecular Hydrogen Bonding Interactions in Solid State

Hydrogen bonding is a key intermolecular interaction that dictates the association of molecules in the solid state. In analogous compounds, such as N-(4-hydroxy-2-nitrophenyl)acetamide, both intramolecular and intermolecular hydrogen bonds are present. An intramolecular N-H···O hydrogen bond is formed between the amide proton and one of the oxygen atoms of the ortho-nitro group. iucr.org

Furthermore, this related molecule exhibits intermolecular hydrogen bonding where the hydroxyl group's hydrogen atom forms a bond with the amide oxygen atom of an adjacent molecule. iucr.org This interaction links the molecules into chains. iucr.org In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, N—H⋯O hydrogen bonds also result in the formation of molecular chains. nih.gov These examples from similar structures indicate that the amide and nitro groups of this compound are likely to be involved in significant hydrogen bonding.

Crystal Packing and Supramolecular Assembly

In addition to strong hydrogen bonds, weaker interactions can also influence the supramolecular structure. In the crystal packing of N-phenyl-2-(phenylsulfanyl)acetamide, the chains formed by N—H⋯O hydrogen bonds are further linked by C—H⋯π interactions, creating a three-dimensional network. nih.gov The packing in other related nitro-substituted compounds is also stabilized by intermolecular C—H···O interactions, which link neighboring molecules into chains. iucr.org This evidence suggests that the supramolecular assembly of this compound is likely a complex network stabilized by a combination of hydrogen bonds and other weak intermolecular forces.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to confirm its molecular formula. The molecular formula for this compound is C₈H₈N₂O₃, with a calculated molecular weight of approximately 180.16 g/mol . amazonaws.com A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a compound with the formula C₈H₈N₂O₃ found a molecular weight of 180, which is consistent with the calculated value. wikipedia.org

The theoretical elemental composition can be calculated from the molecular formula. The accepted deviation between calculated and experimentally found values is typically within ±0.3%.

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 53.33% |

| Hydrogen | H | 4.48% |

| Nitrogen | N | 15.55% |

| Oxygen | O | 26.64% |

Table: Calculated Elemental Composition of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 2-(2-Nitrophenyl)acetamide. These studies provide a deep understanding of molecular structure, stability, and reactivity. researchgate.netresearchgate.net

Detailed Research Findings: While direct DFT studies on this compound are not extensively published, research on analogous structures like N-(nitrophenyl) benzamides and various acetamide (B32628) derivatives provides a strong basis for understanding its properties. researchgate.netasianpubs.org DFT calculations are typically performed using specific basis sets, such as B3LYP/6-311G++(d,p), to optimize molecular geometry and explore electronic characteristics. eurjchem.combohrium.com

Key electronic properties analyzed include:

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.netacs.org The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For related nitroaromatic compounds, the HOMO is often distributed over the phenyl ring, while the LUMO is localized around the electron-withdrawing nitro group. eurjchem.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting how it will interact with other molecules. researchgate.netresearchgate.net These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net In molecules similar to this compound, the negative potential (red and yellow areas) is typically concentrated around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic attack. The positive potential (blue areas) is often found around the amide hydrogen, indicating a site for nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule, providing insights into intramolecular bonding and stability. researchgate.netresearchgate.net

These quantum chemical studies are fundamental for predicting the reactivity and interaction sites of this compound, guiding its potential applications in materials science and medicinal chemistry.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This technique is crucial for understanding the interactions that drive biological activity. rjptonline.orgcyberleninka.ru Studies on various phenylacetamide and nitrophenyl derivatives utilize docking to elucidate binding modes and affinities with specific biological targets. rjptonline.orgnih.gov

Detailed Research Findings: Although specific docking studies for this compound are not prominent, extensive research on its derivatives provides significant insights. For instance, docking simulations of N-phenylacetamide derivatives have been performed against targets like carbonic anhydrase, influenza neuraminidase, and bacterial DNA gyrase. tandfonline.comnih.govresearchgate.net

Key findings from these related studies include:

Binding Mode and Affinity: Docking simulations predict how a ligand fits into the active site of a receptor and calculate a "docking score" or binding affinity (measured in kcal/mol), which estimates the strength of the interaction. cyberleninka.runih.gov

Key Interactions: The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov In many derivatives, the amide group acts as a hydrogen bond donor and acceptor, while the nitrophenyl ring can engage in hydrophobic and stacking interactions with amino acid residues in the receptor's active site. nih.govtandfonline.com The nitro group itself is often highlighted for its role in enhancing binding interactions.

Target Identification: Docking is used to screen compounds against various biological targets. For example, derivatives have been docked against enzymes like cyclooxygenase (COX) for anti-inflammatory activity and various kinases in cancer research. cyberleninka.ruut.ac.ir In a study on 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide derivatives, docking against the tubulin protein, a target for anthelmintic drugs, yielded significant fitness scores. rjptonline.org

These investigations demonstrate that the core structure of this compound possesses functional groups capable of forming critical interactions with biological macromolecules, making it a relevant scaffold for drug design.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides a view of the dynamic behavior of a ligand-receptor complex, assessing its stability and conformational changes in a simulated physiological environment. nih.govnih.gov

Detailed Research Findings: MD simulations complement molecular docking by verifying the stability of the predicted binding poses. nih.govresearchgate.net While specific MD studies on this compound are scarce, research on related systems illustrates the utility of this method. For example, MD simulations are used to:

Assess Complex Stability: After docking a ligand into a receptor's active site, an MD simulation is run to see if the ligand remains stably bound. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD trajectory suggests a stable binding complex. nih.govresearchgate.net

Understand Solvent Effects: Simulations can be performed in explicit solvent (like water) to understand how the solvent influences the ligand's conformation and its interaction with the receptor. nih.gov

Explore Structure-Aggregation Relationships: MD simulations can predict the aggregation propensity of small molecules, which is a critical property in drug development. nih.gov

For phenylacetamide derivatives, MD simulations have been used to confirm the stability of docked poses within enzyme active sites, providing confidence in the predicted binding modes before proceeding with experimental validation. researchgate.net

Pharmacophoric Feature Analysis

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target and trigger a response. Pharmacophore modeling is a key step in drug design and virtual screening. derpharmachemica.comsphinxsai.com

Detailed Research Findings: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore studies on various phenylacetamide and nitrophenyl derivatives have identified key structural features that contribute to their biological activities. nih.govnih.govscilit.com

Common Pharmacophoric Features: For various classes of bioactive acetamide derivatives, common pharmacophoric models often include one or more hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions. nih.govmdpi.comkoreascience.kr

Feature Identification for this compound:

The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

The nitrophenyl ring serves as a key hydrophobic and aromatic feature, capable of π-π stacking interactions.

The nitro group is a strong hydrogen bond acceptor.

Application in Drug Design: In a study on phenylacetamide derivatives as potential antidepressant agents, a pharmacophore model consisting of one donor, two hydrophobic, and one aromatic feature (DHHR) was developed and used to screen large chemical databases for new hits. nih.gov Such models are crucial for identifying new compounds that fit the required structural and electronic profile for a specific biological activity.

The structural elements of this compound align well with typical pharmacophoric features required for interaction with various biological targets, underscoring its potential as a foundational structure for medicinal chemistry exploration.

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Donors/Acceptors)

Detailed Research Findings: Descriptors such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and counts of hydrogen bond donors and acceptors are critical. biorxiv.org While experimental data for this compound is limited, these properties can be accurately predicted. For the closely related analog, 2-chloro-N-(2-nitrophenyl)acetamide, computed values are available and provide a reliable estimate. nih.gov

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.netpeter-ertl.com Molecules with a TPSA ≤ 140 Ų are generally considered to have good oral bioavailability. researchgate.net

LogP: This value represents the lipophilicity of a compound, which influences its solubility, permeability, and metabolism.

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors affects a molecule's solubility and its ability to bind to target proteins.

The table below presents the predicted molecular descriptors for the related compound 2-chloro-N-(2-nitrophenyl)acetamide , which serves as a reasonable proxy for this compound.

| Descriptor | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 214.60 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 3 | nih.gov |

| Rotatable Bonds | 3 | nih.gov |

These predicted values suggest that the molecule possesses drug-like properties according to common guidelines like Lipinski's Rule of Five.

Exploration of Structure Activity Relationships Sar in 2 2 Nitrophenyl Acetamide Derivatives

Influence of Nitro Group Position and Substituents on Activity

The position of the nitro (NO₂) group on the phenyl ring and the presence of other substituents are critical determinants of the biological activity of 2-(2-Nitrophenyl)acetamide derivatives. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which in turn affects how the molecule interacts with biological targets.

Research has consistently shown that the presence and position of the nitro group can dramatically alter the efficacy of these compounds. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety exhibited higher cytotoxic effects against prostate carcinoma (PC3) cell lines compared to those with an electron-donating methoxy (B1213986) group. nih.gov This suggests that the electron-withdrawing nature of the nitro group is beneficial for this particular anticancer activity. nih.gov Similarly, studies on other phenylacetamide derivatives have indicated a preference for electron-withdrawing groups over electron-donating ones for enhanced potency. nih.gov

The position of the nitro group is also crucial. While the parent compound is this compound, studies on related structures like N-(2,6-dimethyl-3-nitrophenyl)acetamide highlight the importance of the specific arrangement of functional groups for biological efficacy. Replacement of the nitro group in these analogs often leads to a loss of activity. The ortho position of the nitro group in compounds like N-(4-bromo-2-nitrophenyl)-2-chloroacetamide can lead to intramolecular hydrogen bonding, which may stabilize its conformation in biological environments, distinguishing its activity from para-nitro analogs. vulcanchem.com

Furthermore, the introduction of other substituents alongside the nitro group can fine-tune the biological activity. For example, in a series of 2,3-dioxoindolin-N-phenylacetamide derivatives, halogenated compounds with electron-withdrawing groups showed increased inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) compared to those with electron-donating groups. researchgate.net The presence of both chloro and nitro groups on the phenyl ring can enhance lipophilicity, potentially improving bioavailability and therapeutic efficacy.

The following table summarizes the influence of nitro group position and other substituents on the activity of various nitrophenylacetamide derivatives.

| Compound Series | Substituent(s) | Position(s) | Observed Biological Activity | Reference(s) |

| 2-(4-Fluorophenyl)-N-phenylacetamides | Nitro | ortho, meta, para | Higher cytotoxicity against PC3 cells compared to methoxy analogs. nih.gov | nih.gov |

| Aryl Acetamide (B32628) Triazolopyridazines | Electron-withdrawing groups | Various | Preferred over electron-donating groups for potency. nih.gov | nih.gov |

| N-(2,6-dimethyl-3-nitrophenyl)acetamide Analogs | Nitro | 3-position | Critical for α-glucosidase inhibition. | |

| 2,3-Dioxoindolin-N-phenylacetamides | Halogens (electron-withdrawing) | Various | Increased inhibitory activity against PTP1B. researchgate.net | researchgate.net |

| N-(2-chloro-5-nitrophenyl)-2-phenylacetamide | Chloro, Nitro | 2- and 5-positions | Potential antimalarial and antimicrobial activity. | |

| 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-phenylacetamides | Nitro | 3-position on phenyl | Investigated for pesticidal activity. mdpi.com | mdpi.com |

Role of Amide Moiety Modifications in Biological Interactions

The amide moiety (-CONH-) is a cornerstone of the this compound structure, playing a pivotal role in its biological interactions. This functional group is not only structurally stable but also possesses a significant polarity, which allows for crucial interactions with biological targets like enzymes and receptors. dergipark.org.tr

The amide bond's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to its function. scielo.org.mx These hydrogen bonding capabilities facilitate the binding of acetamide derivatives to the active sites of proteins, influencing their biological effects. The planarity of the secondary amide group, typically adopting a trans configuration, further supports the formation of stable supramolecular structures through linear-chain networks. scielo.org.mx

Modifications to the amide moiety can significantly impact the biological profile of this compound derivatives. For instance, N-substitution on the amide nitrogen can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. The synthesis of various N-substituted 2-(nitrophenyl)acetamide analogs has been a common strategy to explore and optimize biological activity.

Furthermore, the amide linkage itself can be a target for metabolic enzymes. While generally resistant to rapid degradation, modifications can influence the metabolic stability of the molecule. dergipark.org.tr The conformational flexibility of the amide bond also allows the molecule to adopt different shapes, which can be critical for fitting into the binding pocket of a target protein. dergipark.org.tr

The following table provides examples of how modifications to the amide moiety influence the biological interactions of acetamide derivatives.

| Modification Type | Example of Derivative Class | Effect on Biological Interaction | Reference(s) |

| N-Substitution | N-Aryl/Alkyl 2-(nitrophenyl)acetamides | Alters lipophilicity, steric hindrance, and hydrogen bonding potential, influencing binding to targets. | mdpi.com |

| Replacement with Bioisosteres | Urea derivatives | Often show different potency compared to acetamide counterparts, highlighting the specific role of the amide linkage. nih.gov | nih.gov |

| Incorporation into Prodrugs | Acetamide-based prodrugs of COX-II inhibitors | The amide bond is designed to be hydrolyzed by in vivo amidases, releasing the active drug. archivepp.com | archivepp.com |

| Conformational Restriction | Cyclic amides (lactams) | Reduces conformational flexibility, which can lead to increased selectivity and potency for a specific target. |

Heterocyclic Ring Incorporations and Their Impact on Activity

The incorporation of heterocyclic rings into the this compound scaffold is a widely employed strategy in medicinal chemistry to modulate biological activity. Heterocycles introduce a diverse range of structural and electronic features, including altered polarity, hydrogen bonding capacity, and steric bulk, which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net

For example, the introduction of a morpholine (B109124) ring, as seen in 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, can enhance a compound's solubility and bioavailability. The morpholine moiety can also participate in hydrogen bonding, further strengthening interactions with biological targets. In contrast, replacing the morpholine with an oxopiperazine ring increases the polar surface area, which can favor aqueous solubility.

The fusion of heterocyclic rings to the core structure can also lead to novel compounds with distinct biological profiles. Benzothiazole (B30560) derivatives of 2-phenylacetamide, for instance, have shown promising antimicrobial and anticancer activities. The benzothiazole ring system itself is a pharmacologically active scaffold, and its combination with the nitrophenylacetamide moiety can result in synergistic effects. researchgate.net The nitro group on the benzothiazole ring can undergo bioreduction, leading to reactive intermediates that can interact with cellular components like DNA, contributing to the observed biological effects.

Similarly, the incorporation of a 1,3,4-thiadiazole (B1197879) ring in N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives has been explored for anticancer activity. ijcce.ac.ir Studies on these compounds have shown that substituents on the benzylthio group can modulate their cytotoxicity. ijcce.ac.ir The incorporation of triazole and pyridazine (B1198779) rings has also been investigated, with derivatives showing potential as pesticidal agents and for treating inflammatory disorders, respectively. mdpi.comontosight.aiiucr.org

The following table highlights the impact of incorporating different heterocyclic rings on the activity of this compound derivatives.

| Heterocyclic Ring | Example Derivative Class | Impact on Biological Activity | Reference(s) |

| Morpholine | 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide | Enhances solubility and bioavailability; potential anti-inflammatory and antinociceptive effects. | |

| Benzothiazole | N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide | Promising antimicrobial and anticancer activities. | |

| 1,3,4-Thiadiazole | N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamides | Anticancer activity, with potency influenced by substituents. ijcce.ac.ir | ijcce.ac.ir |

| Triazole | Acetamide, N-((phenylamino)carbonyl)-2-(4-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)- | Potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ontosight.ai | ontosight.ai |

| Pyridazine | 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | Investigated for various biological activities. iucr.org | iucr.org |

| Tetrahydroisoquinoline | (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides | Anticancer and antioxidant properties. nih.gov | nih.gov |

| Imidazole (B134444) | Acetamide, N-((ethylamino)carbonyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)- | Potential for various pharmacological activities, including anticancer. ontosight.ai | ontosight.ai |

Correlation between Molecular Conformation and Biological Activity

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical factor that dictates its biological activity. The specific shape of a molecule determines how well it can fit into the binding site of a biological target, such as an enzyme or a receptor. For derivatives of this compound, the relative orientation of the phenyl ring, the acetamide linker, and any additional substituents profoundly influences their biological interactions. scielo.org.mx

The conformation of these molecules is governed by several factors, including steric hindrance between bulky groups and electronic interactions. For instance, the dihedral angle, which describes the rotation around a chemical bond, between the phenyl ring and the acetamide moiety can significantly impact activity. evitachem.com In some N-phenyl-2-phenylacetamide derivatives, the two benzene (B151609) rings have been observed to form a dihedral angle of around 50-77 degrees. iucr.org

Computational modeling and X-ray crystallography are powerful tools used to study the molecular conformation of these derivatives. X-ray diffraction studies of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide revealed that the nitro group is twisted out of the plane of the phenyl ring due to steric hindrance, while the methoxy and acetamide groups remain nearly coplanar. This non-planarity can affect how the molecule presents its functional groups for interaction with a biological target.

The following table provides examples of how molecular conformation correlates with the biological activity of acetamide derivatives.

| Conformational Feature | Compound Class/Example | Correlation with Biological Activity | Reference(s) |

| Dihedral Angle | N-phenyl-2-phenylacetamide derivatives | The specific angle between the aromatic rings and the acetamide group influences binding to the target. iucr.org | iucr.org |

| Intramolecular Hydrogen Bonding | Coumarin-phenylacetamide derivatives | Can lead to a more rigid and defined conformation, potentially enhancing binding affinity. evitachem.com | evitachem.com |

| Planarity/Non-planarity | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | The twisted conformation of the nitro group due to steric hindrance can affect interactions with biological targets. | |

| Rotational Restriction | N-(2-chloro-5-nitrophenyl)-2-phenylacetamide derivatives | Can lead to stable atropisomeric structures with distinct biological activities. |

Advanced Applications and Research Utility in Organic Chemistry

Role as Synthetic Intermediates and Building Blocks

2-(2-Nitrophenyl)acetamide and its derivatives are fundamental building blocks in organic synthesis. ontosight.aievitachem.com They serve as crucial intermediates in the creation of more complex molecules, including those with significant biological and industrial applications. solubilityofthings.comontosight.ai The compound's reactivity, stemming from its nitro and acetamide (B32628) functional groups, allows for its participation in numerous chemical reactions. solubilityofthings.com

The core structure is frequently employed in the synthesis of pharmaceuticals and agrochemicals. biosynth.com For instance, derivatives such as 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide are used as versatile intermediates for creating diverse molecular scaffolds. biosynth.com The reduction of the nitro group to an amine is a common strategy to prepare for further functionalization, making it a key step in the synthesis of various therapeutic agents. Specific applications include its role as an intermediate in the production of the anthelmintic drug Triclabendazole and in the synthesis of maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitors, which have demonstrated anticancer activity. caymanchem.comgoogle.com The acetamide group itself enhances solubility in certain solvents and provides a reactive site for further chemical modification.

Precursors for Heterocyclic Compound Synthesis

A significant application of this compound and related structures is in the synthesis of heterocyclic compounds. ontosight.aiiucr.org Acetamides are well-established precursors for a variety of heterocyclic systems, including piperazinediones, thiadiazoles, and quinoline (B57606) derivatives. nih.gov The reactivity of the acetamide linker, combined with the influence of the nitrophenyl group, facilitates cyclization reactions to form these complex rings. smolecule.com

Research has demonstrated the utility of these acetamide derivatives in constructing diverse heterocyclic frameworks:

Thiazoles, Pyrazoles, and Pyridines: Derivatives like 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide can serve as precursors for these heterocycles through cyclization processes. smolecule.com

Benzo ontosight.aismolecule.comimidazo[2,1-b]thiazoles: These complex heterocyclic systems have been synthesized using this compound derivatives through reactions involving C-H bond activation. acs.org

Tetrazoles and Oxadiazoles: The synthesis of these five-membered heterocyclic rings often involves acylation and cyclization reactions where acetamide derivatives can be key starting materials. evitachem.com

Tetrahydro-isoquinolines: In one study, a derivative containing the 2-nitrophenyl group was used as a starting material to produce a series of novel 5,6,7,8-tetrahydro-isoquinoline compounds. researchgate.net

Reagents in Analytical Chemistry (e.g., formation of colored complexes)

The unique electronic properties of this compound lend themselves to applications in analytical chemistry. solubilityofthings.com The presence of the nitro group and the amide functionality allows for the formation of colored complexes with certain ions, which can be used for quantitative analysis. solubilityofthings.com

One prominent application is in the development of colorimetric sensors. A derivative, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, was synthesized to act as a selective sensor for the fluoride (B91410) anion. semanticscholar.orgmdpi.com In the presence of fluoride ions, the solution containing the sensor changes color from pale yellow to orange, a visual change that allows for the detection of the anion. semanticscholar.orgmdpi.com This color change is the result of an internal charge transfer process within the molecule upon binding to the anion. semanticscholar.orgmdpi.com Furthermore, related N-(methoxy-2-nitrophenyl)acetamide moieties have been incorporated into larger macrocyclic ligands to create chromophores for sensitizing lanthanide-ion luminescence, demonstrating their ability to coordinate with metal cations and influence spectroscopic properties. researchgate.net

Development of Bioactive Molecules (Research Context)

In medicinal chemistry, the this compound scaffold is a valuable starting point for the discovery of new bioactive molecules. Its derivatives have been investigated for a range of therapeutic properties.

Derivatives of this compound have shown potential as antimicrobial agents. The core structure can be modified to create compounds with activity against various pathogens. iucr.org

| Derivative Class | Target Organisms | Research Findings |

| Indole (B1671886) Derivatives | Pseudomonas aeruginosa, Pseudomonas oryzihabitans | An indole derivative, 2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide, displayed the best antimicrobial activity among a series of synthesized compounds. egranth.ac.in |

| Chloroacetamide Derivatives | Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli | The presence of a chloro atom on the acetamide group appears to enhance antimicrobial activity. nih.gov Studies showed that chloroacetamide derivatives possess antibacterial potential against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |

| Sulfonamide Derivatives | S. aureus, B. subtilis, E. coli, P. vulgaris | Derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid showed satisfactory antibacterial activity when compared to standard drugs. yu.edu.jo |

| Morpholine (B109124) Derivatives | General Antimicrobial | A derivative, 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide, has been explored for its antimicrobial properties. |

The research indicates that the acetamide framework is a promising lead structure for developing new antibacterial and antifungal drugs. nih.gov

The this compound scaffold has been extensively used in the design and synthesis of potential anticancer agents. The nitro group, in particular, is a feature in many derivatives that exhibit cytotoxic effects against cancer cell lines. nih.gov

| Derivative/Target | Cancer Cell Lines | Key Findings |

| Indole-Based Bcl-2 Inhibitors | MCF-7, MDA-MB-231, A549 | Acetamide precursors were used to synthesize inhibitors of the anti-apoptotic protein Bcl-2, which showed potent activity against breast and lung cancer cell lines. nih.gov |

| Tetrahydro-isoquinolines | HEGP2 (Liver), HCT116 (Colon) | Novel tetrahydro-isoquinolines bearing a 2-nitrophenyl group demonstrated moderate anticancer activity; one compound induced apoptosis and caused cell cycle arrest at the G2/M phase in HEGP2 cells. researchgate.net |

| Fluorophenyl-Acetamides | PC3 (Prostate) | Derivatives containing a nitro moiety showed a higher cytotoxic effect than those with a methoxy (B1213986) group, with two compounds being the most active against the PC3 cell line. nih.gov |

| Morpholine Derivatives | General | A derivative of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide was found to induce both early and late apoptosis and inhibit cancer cell growth. |

| General Acetamide Derivatives | HepG2 (Liver), A-549 (Lung), MCF-7 (Breast) | Studies have shown that N-(2-nitrophenyl)acetamide derivatives can have anti-proliferative activity against HepG2 cells, and other related structures reduce cell viability in A-549 and MCF-7 cell lines. |

These findings highlight the importance of the this compound structure as a template for developing new chemotherapeutic agents that can induce apoptosis and inhibit cancer cell proliferation. researchgate.net

Research into the neuropharmacological effects of acetamide derivatives has revealed their potential for development as antidepressant agents. While not a direct application of this compound itself, its structural motifs are present in molecules investigated for antidepressant-like activity.

Studies have focused on creating more complex molecules from acetamide building blocks. For example, a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated in preclinical models. scienceopen.com Several of these compounds showed potent antidepressant-like activity in the forced swimming test, a standard behavioral model for screening such drugs. scienceopen.com In another study, 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and tested, with the most potent compound showing better antidepressant potential than some standard drugs. nih.gov The mechanism for some of these effects may be related to the interaction of these molecules with targets such as the translocator protein (TSPO), which is involved in stress-related disorders like depression. nih.gov

Analgesic and Anti-inflammatory Properties (for derivatives)

While research on the direct analgesic and anti-inflammatory properties of this compound is not extensively documented, numerous studies on its derivatives highlight the potential of the core acetamide structure in developing new therapeutic agents. Acetamide-containing compounds are known to possess analgesic and anti-inflammatory activity. bohrium.com The broader class of non-steroidal anti-inflammatory drugs (NSAIDs) often works by inhibiting the cyclooxygenase (COX) enzyme, which is crucial in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. scielo.bresmed.org

Derivatives incorporating the nitrophenyl group have shown notable activity. For instance, a series of 6-(3'-nitrophenyl)-2,3,5-trihydro pyridazin-3-one derivatives demonstrated both analgesic and anti-inflammatory effects in animal models. scielo.brscielo.br Although these compounds were generally less potent than the reference drug aspirin, they exhibited sustained activity. scielo.brscielo.br Specifically, compounds designated 4e and 4f were the most potent analgesics in their series. scielo.br In anti-inflammatory tests using the carrageenan-induced paw edema model, several of these pyridazinone derivatives showed significant protection against inflammation. scielo.brscielo.br

Similarly, research into N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives, which are synthesized from 2-Chloro-N-(nitrophenyl)acetamide precursors, has shown promising anti-inflammatory results. researchgate.net One derivative, N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide, exhibited a 64.88% inhibition of paw edema in rats at a dose of 25mg/kg. researchgate.net Another study on N-(2-Hydroxyphenyl) Acetamide demonstrated significant in-vitro and in-vivo anti-inflammatory and analgesic activities, with results comparable to the standard drug Indomethacin. bohrium.com These findings underscore the utility of the acetamide scaffold in designing novel analgesic and anti-inflammatory agents. bohrium.comesmed.org

Table 1: Anti-inflammatory Activity of Selected Acetamide Derivatives

| Compound | Test Model | Dose | % Inhibition of Edema | Reference |

|---|---|---|---|---|

| N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)acetamide | Carrageenan-induced paw edema | 25 mg/kg | 64.88% | researchgate.net |

| 6-(3'-nitrophenyl)-4-(substituted)benzylidene-2,3,5-trihydro-pyridazin-3-one derivatives (4b, 4f, 4d) | Carrageenan-induced paw edema | N/A | High protection | scielo.brscielo.br |

Enzyme Inhibition Studies

The this compound structure and its derivatives have been subjects of various enzyme inhibition studies, demonstrating their potential to modulate biological pathways. The presence of the electron-withdrawing nitro group often enhances the molecule's ability to interact with biological targets like enzymes. evitachem.com

One area of investigation is the inhibition of elastase. Derivatives with electron-withdrawing groups, such as the nitro group, have shown enhanced inhibition of this enzyme. A compound featuring a 2-nitrophenyl moiety demonstrated binding to elastase through hydrophobic interactions and hydrogen bonding with catalytic residues.

Furthermore, analogs of 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide have shown potential as inhibitors of reverse transcriptase enzymes, suggesting applications in antiviral therapies, particularly against HIV. Molecular docking studies indicated that the nitrophenyl group enhanced binding interactions, making it a point of interest for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs).

In the context of metabolic diseases, derivatives of this compound have been synthesized and evaluated for their α-glucosidase inhibition activity. mdpi.com For example, 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] thiazin-2-yl)-N-(2-nitrophenyl)acetamide was synthesized as part of a study to develop α-glucosidase inhibitors, which are relevant in managing diabetes. mdpi.com Other research has pointed to the potential of N-(2-Methyl-4-nitrophenyl)acetamide as an inhibitor for various enzymes, including those involved in cancer pathways. evitachem.com The compound 2-(2-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been identified in bioactivity screens, suggesting its investigation for enzyme inhibition or receptor binding. ontosight.ai

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Potential Application | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-(Morpholin-4-yl)-N-(2-nitrophenyl)acetamide analogs | Reverse Transcriptase | Antiviral (HIV) | Nitrophenyl group | |

| Acetamides with electron-withdrawing groups | Elastase | Anti-inflammatory | 2-Nitrophenyl moiety | |

| Benzothiazinyl-N-arylacetamides | α-Glucosidase | Antidiabetic | N-(2-nitrophenyl)acetamide | mdpi.com |

Applications in Anion Detection Studies

Derivatives of this compound have emerged as effective chemosensors for anion detection, a field with significant importance in biology, environmental science, and industry. mdpi.com The design of these sensors often relies on creating a molecule with a binding site (receptor) and a signaling unit. The interaction between the anion and the receptor causes a detectable change, such as a color shift or a change in fluorescence.

A notable example is the sensor 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide , designated as sensor L1 . mdpi.comsemanticscholar.org This compound was specifically designed and synthesized to act as a colorimetric sensor for the fluoride (F⁻) ion. mdpi.comsemanticscholar.org The amide (-NH) group within the acetamide structure serves as the primary binding site, interacting with anions through hydrogen bonding. mdpi.com

In the presence of various anions, sensor L1 demonstrates high selectivity for fluoride. mdpi.comsemanticscholar.org Upon the addition of fluoride ions to a solution of sensor L1 in dimethyl sulfoxide (B87167) (DMSO), a distinct color change from pale yellow to orange is observed. semanticscholar.org This visual change is accompanied by significant shifts in its UV-Vis absorption spectrum. The initial absorption bands at 284 nm and 327 nm decrease, while a new, red-shifted band appears at 446 nm. mdpi.comsemanticscholar.org This new band corresponds to the deprotonated form of the sensor, indicating an internal charge transfer process triggered by the strong interaction with fluoride. semanticscholar.org

Job's plot analysis confirmed a 1:1 stoichiometric relationship between sensor L1 and the fluoride ion. semanticscholar.org The high selectivity is attributed to the strong hydrogen bonding between the amide proton of the sensor and the highly basic fluoride ion. mdpi.comsemanticscholar.org Other anions like chloride (Cl⁻), bromide (Br⁻), acetate (B1210297) (CH₃COO⁻), and benzoate (B1203000) (C₆H₅COO⁻) induce minimal to no change in the UV-Vis spectrum, highlighting the sensor's specificity. mdpi.com Similar phenoxy-substituted acetamides, such as 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, also function as anion sensors through UV-Vis and ¹H-NMR spectroscopy.

Table 3: Spectroscopic Changes of Sensor L1 in the Presence of Fluoride

| Parameter | Before F⁻ Addition | After F⁻ Addition (20 equiv.) |

|---|---|---|

| Solution Color | Pale Yellow | Orange |

| UV-Vis Absorption Maxima (in DMSO) | 284 nm (shoulder), 327 nm (strong) | 446 nm (new band) |

| Interaction Type | - | Hydrogen bonding, deprotonation, internal charge transfer |

| Stoichiometry (Sensor:Anion) | - | 1:1 |

Data sourced from references mdpi.comsemanticscholar.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-(3'-nitrophenyl)-2,3,5-trihydro-pyridazin-3-one |

| 2-Chloro-N-(2-nitrophenyl)acetamide |

| N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide |

| N-(2-Hydroxyphenyl) Acetamide |

| Indomethacin |

| Aspirin |

| 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide |

| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] thiazin-2-yl)-N-(2-nitrophenyl)acetamide |

| N-(2-Methyl-4-nitrophenyl)acetamide |

| 2-(2-nitrophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide |

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (sensor L1) |

| 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide |

| Fluoride (F⁻) |

| Chloride (Cl⁻) |

| Bromide (Br⁻) |

| Acetate (CH₃COO⁻) |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of novel and sustainable synthetic routes for 2-(2-Nitrophenyl)acetamide and its derivatives is a primary focus of current research. Traditional methods are being re-evaluated in favor of more efficient, cost-effective, and environmentally benign alternatives.

One promising approach is the development of one-pot synthesis protocols. These methods aim to reduce waste and improve efficiency by carrying out multiple reaction steps in a single vessel. For instance, a one-pot method for N-acetylation of amines using a catalytic amount of magnesium acetate (B1210297) in acetic acid has been reported as a simple, rapid, and solvent-free process with good to excellent yields. ndl.gov.in Environmentally friendly methods are also being explored, such as the synthesis of 2-nitroamines from aldehydes, nitroalkanes, and aromatic amines in aqueous methanol (B129727) without a catalyst. researchgate.net

Researchers are also investigating the use of alternative reagents and catalysts to improve sustainability. For example, some methods employ chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov Another approach involves the acylation of p-nitroaniline with a chloroacetic agent, followed by a methylation reaction. google.com These novel routes often lead to high yields and purities, making them suitable for large-scale industrial production. google.com The use of microwave reactors and non-extractive product isolation techniques are also being explored to create more environmentally friendly processes. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its chemical behavior and biological activity. Advanced spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound and its derivatives.

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to identify the environments of protons and carbons within the molecule. For example, the proton NMR spectrum of a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, shows a characteristic singlet signal for the methylene (B1212753) group at δ 3.84 ppm and multiplet aromatic protons at δ 7.30 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of specific functional groups. mdpi.com For instance, the C=O stretch of the acetamide (B32628) group is typically observed around 1650 cm⁻¹.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the compound.

X-ray Crystallography: This technique provides definitive confirmation of the compound's three-dimensional structure. For related nitroacetanilides, crystallographic data has revealed planar acetamide groups and the formation of intermolecular hydrogen bonds.

These techniques, often used in combination, provide a comprehensive structural profile of the molecule, which is vital for further research and application development. mdpi.com

In-depth Computational Studies for Predictive Modeling

Computational chemistry is becoming an increasingly powerful tool for predicting the properties and behavior of molecules like this compound, saving time and resources in the lab.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of the molecule and predict its reactivity. This method can provide insights into the electronic and structural properties of nitro-containing compounds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify reactive sites within the molecule.

Molecular Docking: This technique models the interaction of the compound with biological targets, such as enzymes, to predict its potential biological activity. For example, docking studies have been used to investigate the binding capabilities of derivatives with EGFR protein. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interactions with other molecules over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

These computational methods provide valuable theoretical groundwork for the rational design of new therapeutic agents and materials with enhanced properties. researchgate.net

Design and Synthesis of Next-Generation Derivatives with Tuned Properties

A significant area of research focuses on the design and synthesis of new derivatives of this compound with tailored properties for specific applications. By strategically modifying the core structure, scientists can influence the molecule's electronic properties, reactivity, and biological activity. solubilityofthings.com

The introduction of different functional groups can have a profound impact. For example, the presence of a nitro group significantly affects the electron density of the aromatic ring, making it more susceptible to electrophilic attack. solubilityofthings.com The addition of a chloro group can enhance binding to biological targets through halogen bonds. The strategic placement of substituents is key; for instance, the juxtaposition of electron-donating and electron-withdrawing groups creates a polarized aromatic system that influences reactivity.

This approach has led to the development of derivatives with potential applications as:

Antidepressant agents nih.gov

Anticancer agents nih.gov

Antitubercular agents mdpi.com

Antimicrobial agents

The goal is to create a library of compounds with a range of properties, allowing for the selection of the optimal molecule for a given purpose.

Mechanistic Investigations of Chemical and Biological Activities

Understanding the precise mechanisms by which this compound and its derivatives exert their chemical and biological effects is crucial for their effective application.

Chemical Reactivity: The nitro group is a key player in the chemical reactivity of these compounds. It can be reduced to an amino group or participate in electron transfer reactions. The acetamide group can also undergo modifications, such as hydrolysis. smolecule.com The presence of other substituents can further influence the reaction pathways. For example, the chloro group in some derivatives can be substituted by other nucleophiles.

Biological Activity: The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while other parts of the molecule can enhance stability and reactivity. For instance, some derivatives have been shown to inhibit enzymes like dihydrofolate reductase. The mechanism of action can involve interactions with biological membranes and the disruption of cellular processes. In some cases, the nitro group is thought to enhance binding affinity to target proteins. evitachem.com

Detailed mechanistic studies are essential to fully elucidate the pathways through which these compounds act, which will in turn guide the design of more potent and selective molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.